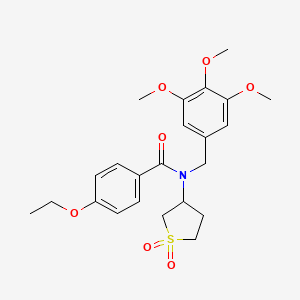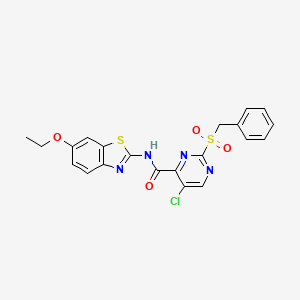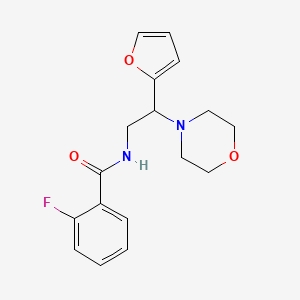![molecular formula C28H26N2O3 B11389166 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11389166.png)
2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE typically involves the reaction of 1-(diphenylmethyl)piperazine with specific reagents under controlled conditions. One common method includes the use of toluene as a solvent, where diphenylbromomethane and anhydrous piperazine react at 90°C for 7 hours . The reaction mixture is then washed, extracted, and recrystallized to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: A related compound with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and potential biological activity.
Uniqueness
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE stands out due to its unique combination of a piperazine ring and a chromenone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H26N2O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazine-1-carbonyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C28H26N2O3/c1-20-12-13-23-24(31)19-26(33-25(23)18-20)28(32)30-16-14-29(15-17-30)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18-19,27H,14-17H2,1H3 |
InChI Key |
ZXXSAHKEAQUKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B11389086.png)

![5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11389090.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(pyridin-2-yl)quinazolin-4(3H)-one](/img/structure/B11389102.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11389112.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11389116.png)

![Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11389127.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B11389133.png)

![6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11389145.png)
![10-(4-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11389157.png)
